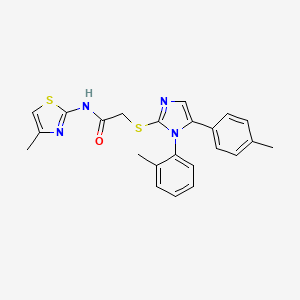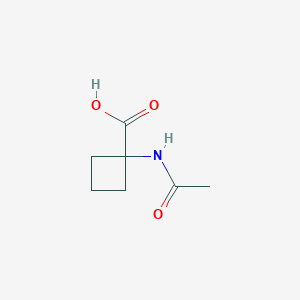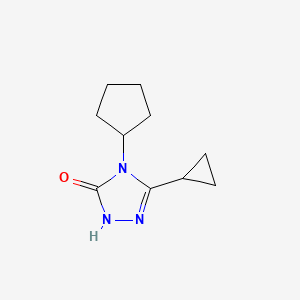
4-cyclopentyl-3-cyclopropyl-4,5-dihydro-1H-1,2,4-triazol-5-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“4-cyclopentyl-3-cyclopropyl-4,5-dihydro-1H-1,2,4-triazol-5-one” is a compound that belongs to the class of 1,2,4-triazoles. Triazoles are a group of five-membered ring compounds containing three nitrogen atoms. They are known for their diverse range of biological activities and are used in the synthesis of pharmaceuticals and agrochemicals .
Molecular Structure Analysis
The molecule of a similar compound, 4-cyclopropyl-4,5-dihydro-1H-1,2,3-triazole, is disposed about a mirror plane with the triazole ring lying in the plane and being orthogonal to the cyclopropyl ring .Wissenschaftliche Forschungsanwendungen
Crystal and Molecular Structures
Research into the crystal and molecular structures of triazole derivatives, such as "4-cyclopropyl-4,5-dihydro-1H-1,2,3-triazole," reveals insights into their supramolecular chains mediated by hydrogen bonding and other interactions. These studies contribute to our understanding of the chemical behavior and reactivity of triazole compounds, which are essential for designing new materials and pharmaceuticals (Boechat et al., 2010).
Synthesis and Fluorescent Behavior
The one-pot synthesis of triazole regioisomers showcases the versatility of triazoles in chemical synthesis. The fluorescent behavior of these compounds, particularly the dual emission in specific solvents, opens up potential applications in material science and sensor technology (Kamalraj et al., 2008).
Antioxidant Activity
Novel 4,5-dihydro-1H-1,2,4-triazol-5-one derivatives have been synthesized and analyzed for their antioxidant activities. These activities were compared to standard antioxidants, providing valuable information for the development of new therapeutic agents with potential antioxidant properties (Yüksek et al., 2015).
Biologically and Industrially Important Syntheses
The synthesis of 1,4,5-trisubstituted-1,2,3-triazoles using an efficient, green, and recyclable catalytic system demonstrates the importance of triazole compounds in both biological and industrial applications. These methodologies highlight the ongoing search for sustainable and eco-friendly chemical processes (Singh et al., 2013).
Wirkmechanismus
Target of Action
The primary targets of 1,2,4-triazole derivatives, such as 4-cyclopentyl-3-cyclopropyl-4,5-dihydro-1H-1,2,4-triazol-5-one, are often enzymes like aromatase . The nitrogen atoms of the 1,2,4-triazole ring can bind to the iron in the heme moiety of CYP-450, a key enzyme involved in drug metabolism and synthesis of cholesterol, steroids, and other lipids .
Mode of Action
The compound interacts with its targets through the formation of hydrogen bonds . The nitrogen atoms in the 1,2,4-triazole ring bind to the iron in the heme moiety of CYP-450, and phenyl moieties have a key interaction in the active site of the enzyme . This interaction can lead to changes in the enzyme’s activity, potentially inhibiting its function.
Biochemical Pathways
1,2,4-triazole derivatives are known to interact with the cyp-450 enzyme, which plays a crucial role in various metabolic pathways . The inhibition of this enzyme can affect these pathways and their downstream effects.
Pharmacokinetics
The pharmacokinetic properties of 1,2,4-triazole derivatives, such as their absorption, distribution, metabolism, and excretion (ADME), are influenced by their ability to form hydrogen bonds with different targets . This can lead to improvements in their pharmacokinetics, pharmacological, and toxicological properties . .
Result of Action
1,2,4-triazole and 4,5-dihydro-1h-1,2,4-triazol-5-one derivatives are reported to possess a broad spectrum of biological activities such as antifungal, antimicrobial, hypoglycemic, antihypertensive, analgesic, antiparasitic, hypocholesteremic, antiviral, anti-inflammatory, antitumor, antioxidant, and anti-hiv properties .
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. For instance, the compound’s sensitivity to external forces like friction, heat, and spark can affect its stability . Additionally, the compound’s solubility can impact its bioavailability and distribution in the body .
Eigenschaften
IUPAC Name |
4-cyclopentyl-3-cyclopropyl-1H-1,2,4-triazol-5-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15N3O/c14-10-12-11-9(7-5-6-7)13(10)8-3-1-2-4-8/h7-8H,1-6H2,(H,12,14) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AQATVRBJCAGXSZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)N2C(=NNC2=O)C3CC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
193.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

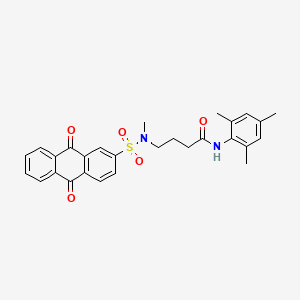
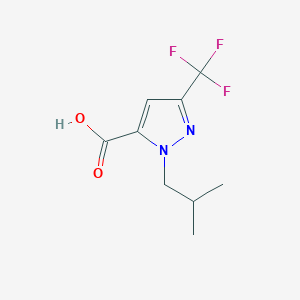

![4-Cyclobutyl-6-[[1-(2-cyclopropylpyrimidin-4-yl)piperidin-4-yl]methoxy]pyrimidine](/img/structure/B2992097.png)


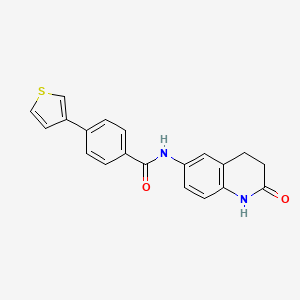
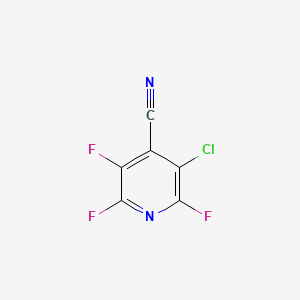
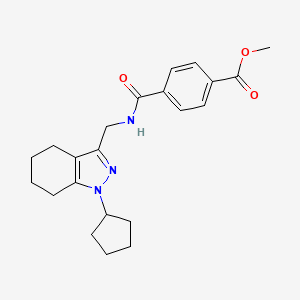
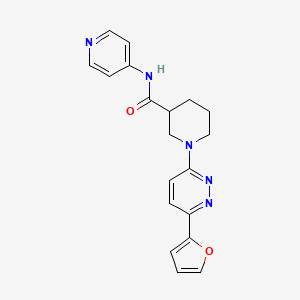
![4-(3-Methoxyphenyl)-2-[(3-pyridylmethyl)amino]-5-pyrimidinecarboxylic acid](/img/structure/B2992111.png)
![6-ethyl-2-(1-methyl-1H-pyrazole-5-carboxamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide hydrochloride](/img/structure/B2992112.png)
